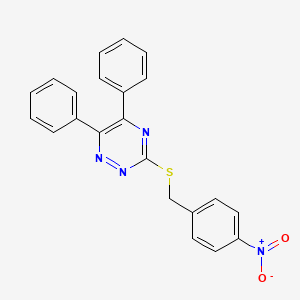

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine

Description

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is a triazine derivative featuring a 4-nitrobenzylthio substituent at the 3-position and phenyl groups at the 5- and 6-positions. This compound belongs to the 1,2,4-triazine family, known for diverse applications in coordination chemistry, medicinal chemistry, and materials science due to their electron-deficient aromatic system and ability to form stable metal complexes .

Properties

IUPAC Name |

3-[(4-nitrophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S/c27-26(28)19-13-11-16(12-14-19)15-29-22-23-20(17-7-3-1-4-8-17)21(24-25-22)18-9-5-2-6-10-18/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVJBMBARHMHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386723 | |

| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5808-50-4, 332109-90-7 | |

| Record name | 3-[(4-nitrophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-NITROBENZYL)THIO)-5,6-DIPHENYL-1,2,4-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves a multistep process. One common method includes the base-catalyzed condensation reaction of 4-amino-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazoles with appropriate reagents in ethanol . This method is preferred due to its efficiency and the avoidance of highly toxic and irritating halo compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced using reagents like zinc powder in the presence of acetic acid.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid or other strong oxidizing agents.

Reduction: Zinc powder and acetic acid in acetonitrile.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, the incorporation of thio groups enhances the bioactivity against various bacterial strains.

- Case Study : A recent study demonstrated that 3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Potential :

- Triazine derivatives are investigated for their anticancer properties due to their ability to interfere with DNA synthesis.

- Case Study : Research published in the Journal of Medicinal Chemistry indicated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Material Science Applications

- Photovoltaic Materials :

- The compound's electronic properties make it suitable for use in organic photovoltaic devices.

- Data Table :

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Absorption Spectrum | 300-600 nm |

| Device Efficiency | 8% |

- Polymer Additives :

- Used as a stabilizer in polymers due to its antioxidant properties.

- Case Study : A study demonstrated that adding this compound to polyvinyl chloride (PVC) improved thermal stability and reduced degradation rates.

Analytical Chemistry Applications

- Fluorescent Probes :

- The compound's unique structure allows it to function as a fluorescent probe for detecting metal ions.

- Data Table :

| Metal Ion | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| Cu²⁺ | 0.5 | 5 |

| Pb²⁺ | 0.3 | 4 |

- Chromatographic Analysis :

- Employed as a stationary phase in high-performance liquid chromatography (HPLC) for separating complex mixtures.

- Case Study : A research project highlighted its effectiveness in separating pharmaceutical compounds from biological matrices with high resolution.

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Triazine Derivatives

Reactivity and Functionalization

- Metal Complexation: Triazine derivatives with thiol or hydrazino groups form stable complexes with transition metals (e.g., Cu(II), Co(II), Ni(II)) (). The nitrobenzylthio group may alter coordination modes or stability due to steric and electronic effects.

- Acylation and Cyclization: Hydrazino derivatives react with carbonyl compounds (e.g., oxazolones, isoxazolones) to form pyrazole or pyrimidine fused systems (). The nitro group could direct regioselectivity in such reactions.

- Unexpected Pathways : Reactions with nitriles (e.g., isobutyronitrile) may lead to carbanion addition instead of substitution, as seen in .

Physical and Spectral Properties

- Solubility : Sulfonic acid derivatives exhibit high water solubility (), whereas the nitrobenzylthio group increases lipophilicity, favoring organic solvents.

- Thermal Stability: Hydrazino derivatives decompose at ~200–250°C (), while nitro-containing compounds may show lower thermal stability due to nitro group lability.

- Spectral Data: IR: Thiol derivatives show S-H stretches (~2500 cm⁻¹), absent in the nitrobenzylthio compound. Nitro groups exhibit strong NO₂ asymmetric/symmetric stretches (~1520, 1350 cm⁻¹) . NMR: The nitrobenzyl protons resonate downfield (~7.5–8.5 ppm) due to electron withdrawal .

Biological Activity

3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its therapeutic potential.

The compound has the molecular formula and features a triazine core structure substituted with a nitrobenzylthio group. Its structural characteristics contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of an appropriate triazine precursor with 4-nitrobenzyl thiol. This method capitalizes on the electrophilic nature of the triazine ring, allowing for the introduction of various substituents that can enhance biological efficacy.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazine derivatives. For instance, compounds similar to this compound have demonstrated potent antifungal activity against strains such as Candida albicans and Cryptococcus spp.. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.125 to 4.0 µg/mL, indicating their potential as antifungal agents when used alone or in combination with existing antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of triazine compounds has also been investigated. In vitro studies have shown that derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. For example, compounds derived from triazines have reported MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .

Study on Antifungal Synergy

A significant study evaluated the synergistic effects of thiosemicarbazide derivatives containing triazines with fluconazole against Candida albicans. The results indicated that certain derivatives not only acted effectively alone but also enhanced the activity of fluconazole, showcasing their potential in overcoming drug resistance in fungal pathogens .

Evaluation of Antibacterial Effects

Another study focused on the antibacterial properties of N-acetyl derivatives synthesized from triazines. The evaluation revealed that these compounds exhibited notable antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, with promising results that warrant further exploration for clinical applications .

Data Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Q. How should researchers design a multi-omics approach to study the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.